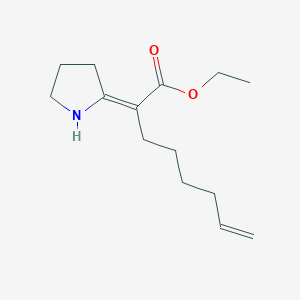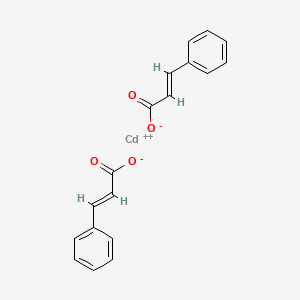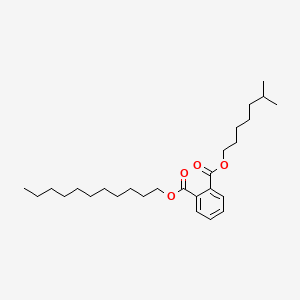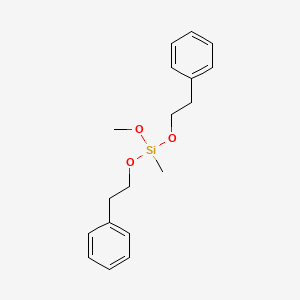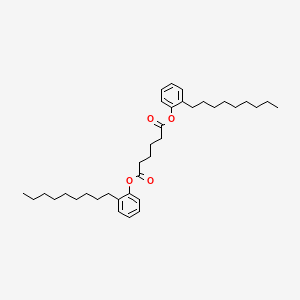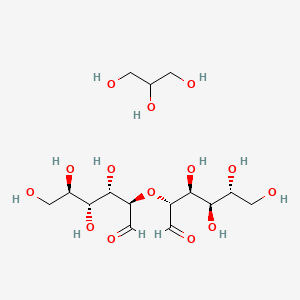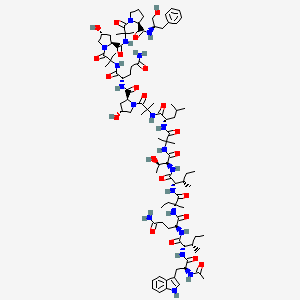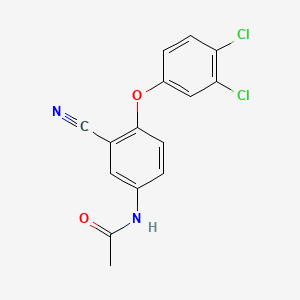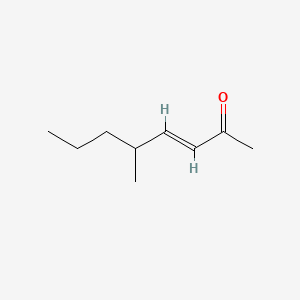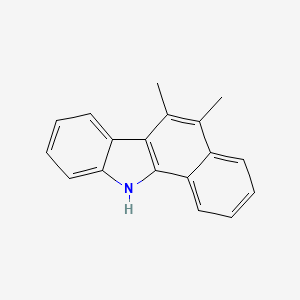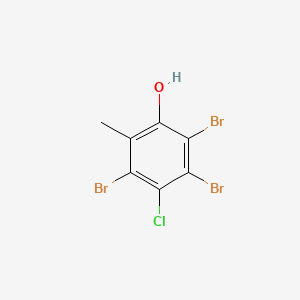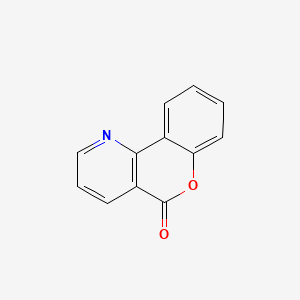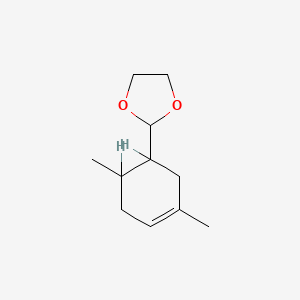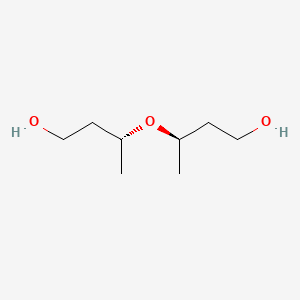
(R*,R*)-(1)-3,3'-Oxydibutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(r*,r*)-(+/-)-3,3’-Oxydibutanol is a chiral compound with two stereocenters, making it an interesting subject for stereochemistry studies. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol typically involves the reaction of butanol derivatives under specific conditions. One common method is the reduction of 3,3’-oxydibutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of (r*,r*)-(+/-)-3,3’-Oxydibutanol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon to facilitate the reduction of 3,3’-oxydibutanal in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(r*,r*)-(+/-)-3,3’-Oxydibutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
科学的研究の応用
(r*,r*)-(+/-)-3,3’-Oxydibutanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and stereospecific interactions.
Industry: (r*,r*)-(+/-)-3,3’-Oxydibutanol is used in the production of polymers and other materials where chirality is important.
作用機序
The mechanism by which (r*,r*)-(+/-)-3,3’-Oxydibutanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but they often include changes in enzyme kinetics or receptor activation.
類似化合物との比較
Similar Compounds
- (r,r)-3,3’-Oxydibutanol**: A stereoisomer with different spatial arrangement.
3,3’-Oxydibutanal: The aldehyde precursor used in the synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol.
3,3’-Oxydibutyric acid: An oxidized form of the compound.
Uniqueness
What sets (r*,r*)-(+/-)-3,3’-Oxydibutanol apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in fields requiring high stereochemical purity.
特性
CAS番号 |
94109-65-6 |
|---|---|
分子式 |
C8H18O3 |
分子量 |
162.23 g/mol |
IUPAC名 |
(3R)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
ZIYSJVFROIOYRQ-HTQZYQBOSA-N |
異性体SMILES |
C[C@H](CCO)O[C@H](C)CCO |
正規SMILES |
CC(CCO)OC(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


